molecular formula C29H37NO14 B1264693 diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

Cat. No. B1264693
M. Wt: 623.6 g/mol
InChI Key: NCHNHYZMDUFVHL-WJVGCGPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-36728 is a lipopolysaccharide.

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of the specified compound, which is a complex molecule with multiple functional groups and stereogenic centers, primarily involve synthesis and structural analysis in organic chemistry. One study focused on the condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol, leading to the formation of diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4Hchromeno[4,3-b]pyridine-2,5-dicarboxylate as a mixture of diastereoisomers. This process illustrates the compound's potential in synthesizing complex heterocyclic structures, which are prevalent in various organic compounds with potential pharmaceutical applications (Mamedov et al., 2008).

Isomerization Studies

Another relevant study involves the spontaneous E/Z isomerization of bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, where the compound exhibited isomerization in chloroform-d solution, resulting in a mixture of ZZ, ZE, EE, and EZ isomers. This research provides insights into the stability and reactivity of such complex molecules under different conditions, which is crucial for understanding their behavior in various chemical environments (Afonin et al., 2017).

Crystal and Molecular Structure

The crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide a foundation for understanding the three-dimensional arrangement of atoms within such complex molecules. These studies are essential for the development of new materials and the synthesis of compounds with specific desired properties, as the structural arrangement significantly influences the chemical reactivity and interaction with other molecules (Kaur et al., 2012).

Anticorrosion Properties

Investigations into the anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives showcase the compound's potential applications beyond mere synthesis and structural analysis. These studies involve the examination of the compound's efficacy in protecting metal surfaces from corrosion, which is a crucial aspect in materials science and engineering. The findings from such research can lead to the development of new anticorrosion agents for industrial applications, demonstrating the compound's versatility and potential utility in various fields (Moumeni et al., 2020).

properties

Molecular Formula

C29H37NO14

Molecular Weight

623.6 g/mol

IUPAC Name

diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

InChI

InChI=1S/C29H37NO14/c1-5-39-24(32)18-9-7-8-10-19(25(33)40-6-2)27(35)43-23-22(42-26(18)34)21(20(15-31)41-28(23)38-4)44-29(36)30-16-11-13-17(37-3)14-12-16/h7-8,11-14,18-23,28,31H,5-6,9-10,15H2,1-4H3,(H,30,36)/b8-7+/t18-,19-,20-,21-,22+,23-,28+/m1/s1

InChI Key

NCHNHYZMDUFVHL-WJVGCGPXSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C/C=C/C[C@@H](C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC)CO)OC(=O)NC3=CC=C(C=C3)OC)OC1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC=CCC(C(=O)OC2C(C(C(OC2OC)CO)OC(=O)NC3=CC=C(C=C3)OC)OC1=O)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 2
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 3
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 4
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 5
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 6
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

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